

Application Notes and Protocols for BI-78D3

Administration in Mice

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Compound of Interest

Compound Name: BI-78D3

Cat. No.: B1666961

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These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration of **BI-78D3**, a selective c-Jun N-terminal kinase (JNK) inhibitor, in mouse models. The provided protocols are based on established in vivo studies and are intended to facilitate experimental consistency and reproducibility.

Mechanism of Action

BI-78D3 is a potent and selective, ATP-competitive inhibitor of c-Jun N-terminal kinases (JNKs).[1][2] It functions by binding to the JNK protein and preventing the phosphorylation of its substrates, thereby inhibiting the JNK signaling pathway.[3][4] This pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade, which is involved in cellular responses to stress, inflammation, and apoptosis. **BI-78D3** has demonstrated greater than 100-fold selectivity for JNK over p38 α and shows no activity against mTOR and PI-3K.[1]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo parameters of **BI-78D3**, providing a quick reference for experimental design.

Table 1: In Vitro Potency and Selectivity of **BI-78D3**

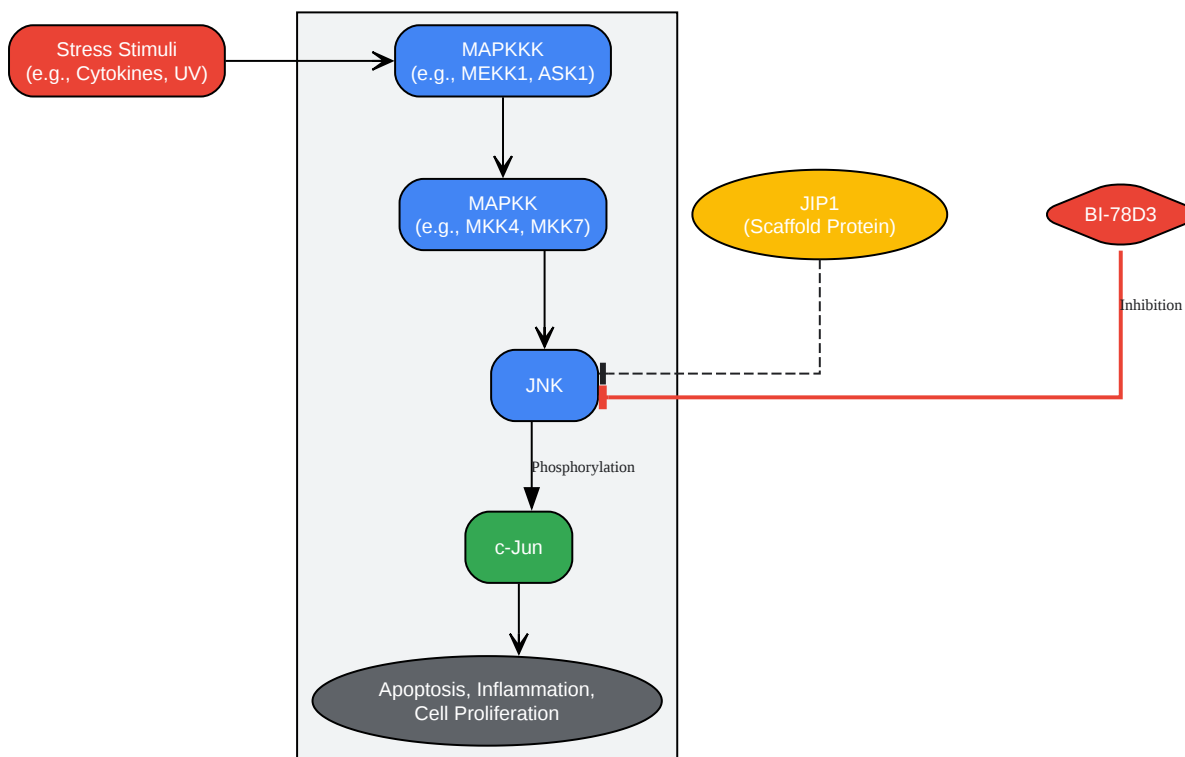
Parameter	Value	Description
JNK Kinase Activity IC50	280 nM	Concentration for 50% inhibition of JNK kinase activity.[3]
JIP1-JNK Binding IC50	500 nM	Concentration for 50% inhibition of JNK interacting protein 1 (JIP1) binding to JNK1.[3]
ATF2 Binding Ki	200 nM	Apparent inhibitory constant for competitive binding with the JNK substrate ATF2.[3]
Cellular c-Jun Phosphorylation EC50	12.4 μ M	Effective concentration for 50% inhibition of TNF- α stimulated c-Jun phosphorylation in cells. [3]
Selectivity	>100-fold vs. p38 α	BI-78D3 is significantly less active against the related MAPK family member p38 α . [1] [3]
Selectivity	Inactive vs. mTOR & PI3K α	No significant inhibitory activity was observed against these unrelated protein kinases. [1][3]

Table 2: In Vivo Administration and Efficacy of **BI-78D3** in Mouse Models

Mouse Model	Dosage	Administration Route	Key Findings
Concanavalin A (ConA)-Induced Liver Injury	10 mg/kg	Intravenous (i.v.)	Blocks JNK-dependent liver damage. [3] [4]
Type 2 Diabetes (insulin-insensitive)	25 mg/kg	Intraperitoneal (i.p.)	Restores insulin sensitivity and reduces blood glucose levels. [3] [4]

Signaling Pathway

The following diagram illustrates the mechanism of action of **BI-78D3** within the JNK signaling pathway.



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BI-78D3 inhibits the JNK signaling pathway.

Experimental Protocols

The following are detailed protocols for the preparation and administration of **BI-78D3** to mice for two common experimental models.

Protocol 1: Intravenous Administration for Concanavalin A-Induced Liver Injury Model

Objective: To assess the efficacy of **BI-78D3** in preventing ConA-induced liver damage.

Materials:

- **BI-78D3** powder
- Sterile vehicle solution (e.g., DMSO, saline)
- Concanavalin A (ConA)
- Sterile 0.9% saline
- Male BL/6 mice (6-8 weeks old)
- Insulin syringes (28-30 gauge)
- Vortex mixer
- Analytical balance

Procedure:

- Preparation of **BI-78D3** Solution:
 - Aseptically weigh the required amount of **BI-78D3** powder.
 - Dissolve **BI-78D3** in a minimal amount of DMSO to create a stock solution. For in vivo use, it is crucial to minimize the final concentration of DMSO.
 - Further dilute the stock solution with sterile 0.9% saline to the final desired concentration for injection (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse, assuming an injection volume of 200 μ L).
 - Vortex the solution thoroughly to ensure it is completely dissolved. Prepare fresh on the day of the experiment.
- Animal Handling and Dosing:
 - Acclimatize male BL/6 mice for at least one week before the experiment.
 - On the day of the experiment, weigh each mouse to calculate the precise injection volume.

- Administer **BI-78D3** (10 mg/kg) or vehicle control via intravenous (i.v.) injection into the tail vein.
- Induction of Liver Injury:
 - Concurrently or shortly after **BI-78D3** administration, inject ConA (dissolved in sterile saline) intravenously at a dose known to induce liver injury (e.g., 15-20 mg/kg).
- Sample Collection and Analysis:
 - At a predetermined time point (e.g., 8-24 hours) after ConA injection, euthanize the mice.
 - Collect blood via cardiac puncture for serum separation.
 - Analyze serum for levels of liver enzymes such as alanine aminotransferase (ALT) to assess liver damage.

Protocol 2: Intraperitoneal Administration for Type 2 Diabetes Model

Objective: To evaluate the effect of **BI-78D3** on insulin sensitivity in a mouse model of type 2 diabetes.

Materials:

- **BI-78D3** powder
- Sterile vehicle solution (e.g., DMSO, saline or a formulation for i.p. injection)
- Bovine Insulin
- Male BKS.Cg-+Leprdb/+Leprdb/OlaHsd (db/db) mice (or other suitable insulin-resistant model)
- Insulin syringes (28-30 gauge)
- Hand-held glucose meter and test strips

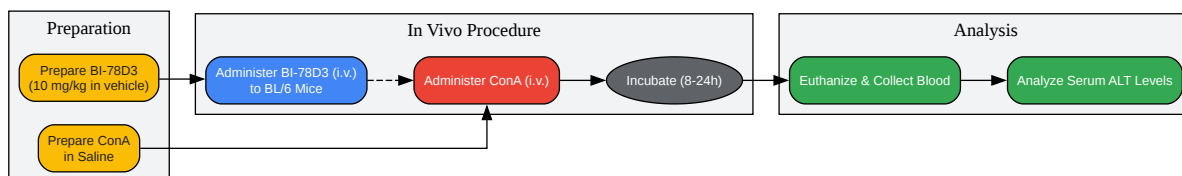
- Vortex mixer
- Analytical balance

Procedure:

- Preparation of **BI-78D3** Solution:
 - Prepare the **BI-78D3** dosing solution as described in Protocol 1, ensuring the vehicle is suitable for intraperitoneal (i.p.) administration.
- Animal Handling and Acclimation:
 - Use insulin-insensitive mice (e.g., db/db mice, approximately 11 weeks old).
 - Randomize mice into treatment groups based on their blood glucose levels.
 - Acclimate the animals for at least three days before the experiment.
- Dosing and Insulin Tolerance Test:
 - Fast the mice for 6 hours prior to the experiment.
 - Administer a single dose of **BI-78D3** (25 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.[\[3\]](#)[\[4\]](#)
 - Thirty minutes after **BI-78D3** administration, inject bovine insulin (e.g., 0.75 mg/kg) via i.p. injection.[\[3\]](#)[\[4\]](#)
- Blood Glucose Monitoring:
 - Measure blood glucose levels from tail vein blood at designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the insulin injection using a glucose meter.
 - Return food to the cages three hours after the test article administration.

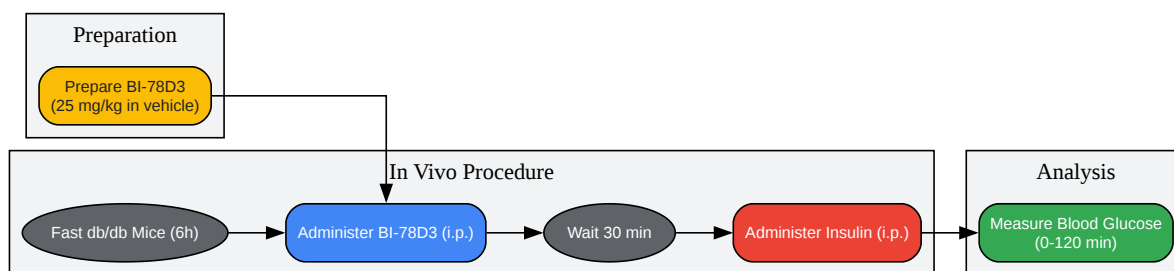
Experimental Workflow Diagrams

The following diagrams illustrate the experimental workflows for the described protocols.



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Workflow for ConA-induced liver injury model.



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Workflow for type 2 diabetes model.

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